molecular formula C8H4BrNO B1291470 4-Bromo-3-formylbenzonitrile CAS No. 89003-95-2

4-Bromo-3-formylbenzonitrile

Cat. No. B1291470
CAS RN: 89003-95-2
M. Wt: 210.03 g/mol
InChI Key: BFXZVSRDZFPABM-UHFFFAOYSA-N
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Description

4-Bromo-3-formylbenzonitrile is a chemical compound that is a derivative of benzonitrile with a bromine atom and a formyl group attached to the benzene ring. Although the provided papers do not directly discuss 4-Bromo-3-formylbenzonitrile, they do provide insights into similar brominated benzonitrile compounds, which can be used to infer some of the properties and reactivity of 4-Bromo-3-formylbenzonitrile.

Synthesis Analysis

The synthesis of brominated benzonitrile derivatives often involves halogenation reactions and coupling techniques such as the Sonogashira coupling, as seen in the synthesis of 3-{2-[2-(bromomethyl)thiazol-4-yl]-ethynyl}-5-fluorobenzonitrile . Similarly, palladium-catalyzed arylation is another method used to synthesize substituted 3-aminoindazoles from 2-bromobenzonitriles . These methods could potentially be adapted for the synthesis of 4-Bromo-3-formylbenzonitrile.

Molecular Structure Analysis

The molecular structure of brominated benzonitriles can be studied using spectroscopic methods and computational simulations. For instance, a dimer of 4-bromo-3-fluorobenzonitrile was crystallized and studied using scanning electron microscopy and computational simulations to understand the intra and intermolecular interactions . Similarly, the structure of 4-Bromo-3-methylbenzonitrile was investigated using Density Functional Theory (DFT) to predict electronic structure, vibrational frequencies, and thermodynamic properties . These techniques could be applied to 4-Bromo-3-formylbenzonitrile to gain a deeper understanding of its molecular structure.

Chemical Reactions Analysis

Brominated benzonitriles can undergo various chemical reactions, including coupling reactions to form more complex molecules, as seen in the synthesis of 4'-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile . The presence of the bromine atom makes these compounds suitable for further functionalization through nucleophilic substitution or cross-coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzonitriles can be influenced by the substituents on the benzene ring. For example, the presence of electron-withdrawing groups such as nitriles and halogens can affect the compound's reactivity and stability. The crystal structure of these compounds can provide insights into their solid-state properties, such as molecular packing and potential for non-linear optical (NLO) materials . Additionally, the biotransformation of brominated benzonitriles under various conditions has been studied, indicating that these compounds can undergo degradation through processes like reductive debromination .

Scientific Research Applications

Electronic Structure and Vibrational Properties

  • Experimental and Theoretical Spectroscopic Investigations : The study by Shajikumar & R. Raman (2018) focused on 4-Bromo-3-methylbenzonitrile (a compound similar to 4-Bromo-3-formylbenzonitrile). They used Density Functional Theory (DFT) for investigating electronic structure and vibrational properties. Their findings contribute to understanding the molecular geometry and vibrational frequencies in such compounds.

Synthesis and Application in Biological Compounds

  • Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide : A study by Wang et al. (2016) highlighted the synthesis of a compound from 4-hydroxybenzonitrile, which is structurally related to 4-Bromo-3-formylbenzonitrile. This synthesis is crucial for creating biologically active compounds like febuxostat.

Halogenated Benzonitrile in Herbicide Resistance

  • Herbicide Resistance in Transgenic Plants : Research conducted by Stalker, Mcbride, & Malyj (1988) investigated the use of a gene encoding a specific nitrilase that converts bromoxynil (a halogenated benzonitrile) into a metabolite, conferring herbicide resistance in transgenic tobacco plants. This study provides insights into the agricultural applications of halogenated benzonitriles.

Analyzing Mechanical Properties of Crystals

  • Bending Properties in 4-Halobenzonitrile Crystals : The study by Veluthaparambath et al. (2022) examined the bending properties of 4-bromobenzonitrile crystals. Understanding these properties can be relevant in the context of crystal engineering and the development of new materials.

Synthesis of Precursors for PET Radioligands

  • Synthesis of PET Radioligand Precursors : Gopinathan, Jin, & Rehder (2009) described an improved synthesis method for a compound that serves as a precursor for PET radioligands. This synthesis process involves 4-bromo-3-fluorobenzonitrile, demonstrating the potential use of related compounds in medical imaging.

Safety And Hazards

4-Bromo-3-formylbenzonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

properties

IUPAC Name

4-bromo-3-formylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXZVSRDZFPABM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626636
Record name 4-Bromo-3-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-formylbenzonitrile

CAS RN

89003-95-2
Record name 4-Bromo-3-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-3-formylbenzonitrile
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Synthesis routes and methods

Procedure details

4-Bromo-3-dibromomethyl-benzonitrile (5.66 g, 16 mmol) was dissolved in EtOH (150 mL) and heated to 60° C. Silver nitrate (6.80 g, 40 mmol), prepared as a solution in H2O (40 mL), was added dropwise, and the reaction was heated to 75° C. and stirred overnight. The organic layer was decanted, concentrated, and filtered, and the residue was partitioned between EtOAc and H2O. The product was extracted with EtOAc, and the combined organic layers were concentrated and purified by silica gel chromatography (0-30% EtOAc in hexanes) to give 4-bromo-3-formyl-benzonitrile.
Quantity
5.66 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
6.8 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Cody, CJ Fahrni - Tetrahedron, 2004 - Elsevier
… 4-Bromo-3-formylbenzonitrile 8 (161 mg, 0.77 mmol) was added to a Schlenck tube containing a solution of boronate ester 5 (209 mg, 0.76 mmol), CsF (281 mg, 1.9 mmol), and Pd(PPh …
Number of citations: 70 www.sciencedirect.com

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